N-tert-Butyl-N'-cyclopropyl ethylenediamine
Overview
Description
N-tert-Butyl-N'-cyclopropyl ethylenediamine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. It is a solid substance with a predicted boiling point of approximately 209.8°C at 760 mmHg and a density of around 0.9 g/cm³. This compound is primarily used in proteomics research and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N'-cyclopropyl ethylenediamine typically involves the reaction of ethylenediamine with tert-butyl chloride and cyclopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyl-N'-cyclopropyl ethylenediamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
N-tert-Butyl-N'-cyclopropyl ethylenediamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems and the development of new bioactive molecules.
Industry: this compound is used in the production of materials and chemicals for industrial purposes.
Mechanism of Action
The mechanism by which N-tert-Butyl-N'-cyclopropyl ethylenediamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses and chemical transformations. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Boc-ethylenediamine
N-ethyl-N'-cyclopropyl ethylenediamine
N-tert-butyl-N'-ethyl ethylenediamine
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Properties
IUPAC Name |
N'-tert-butyl-N-cyclopropylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-7-6-10-8-4-5-8/h8,10-11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFXZMAKBGEJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660023 | |
Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-96-5 | |
Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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